9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-

Nitrosocarbonyl Transfer Thermal Retro-Diels-Alder Kinetics

Researchers requiring clean nitrosocarbonyl intermediates often encounter oxidative degradation of sensitive substrates when using periodate-based oxidation methods. This N-acetyl DMA cycloadduct (CAS 51029-28-8) addresses that limitation through controlled thermal retro-Diels-Alder dissociation, releasing nitrosocarbonylmethane under non-oxidative conditions at 60-80 °C. • Clean first-order decomposition kinetics with no oxidant-derived radical byproducts • Compatible with oxidation-prone functionalities including styrenes and allylic alcohols • Predictable regiochemistry for ene reactions, allylic amidation, and heterocycle construction • Supplied at ≥98% purity with full analytical characterization; DMA byproduct easily removed post-reaction

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 51029-28-8
Cat. No. B12784766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-
CAS51029-28-8
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC(=O)N1C2(C3=CC=CC=C3C(O1)(C4=CC=CC=C42)C)C
InChIInChI=1S/C18H17NO2/c1-12(20)19-17(2)13-8-4-6-10-15(13)18(3,21-19)16-11-7-5-9-14(16)17/h4-11H,1-3H3
InChIKeyIYKYXNMOVIVVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl DMA Adduct: A Thermal Precursor for Acyl Nitroso Chemistry


9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- (CAS 51029-28-8) is a Diels-Alder cycloadduct of 9,10-dimethylanthracene (DMA) and nitrosocarbonylmethane (acetyl nitroso). It belongs to a specialized class of thermally labile adducts used to generate highly reactive C-nitrosocarbonyl intermediates under non-oxidative conditions [1]. Its core utility lies in the controlled thermal retro-Diels-Alder dissociation to release nitrosocarbonylmethane, a transient species employed in allylic amidation, ene reactions, and heterocycle construction [2].

1 N-Acetyl DMA Adduct
2 Thermal Retro-Diels–Alder (60–80 °C)
3 Nitrosocarbonylmethane (Active Enophile)
4 Ene / Amidation / Cyclization

Why the N-Acetyl Derivative Is Irreplaceable for Nitrosocarbonyl Transfer


Within the family of 9,10-dimethylanthracene-acyl nitroso adducts, the N-substituent dictates both the thermal half-life and the electronic character of the liberated nitrosocarbonyl species [1]. The N-acetyl derivative (target compound) generates nitrosocarbonylmethane, a small, highly electrophilic enophile; the corresponding N-benzoyl adduct liberates the sterically and electronically distinct nitrosocarbonylbenzene, leading to divergent regiochemical outcomes in ene and cycloaddition reactions [2]. Furthermore, simpler HNO donors such as Angeli's salt release nitroxyl under hydrolytic conditions with a different kinetic profile and lack the ability to transfer an acyl nitroso moiety for C–N bond construction, making direct substitution scientifically unsound [3].

N-Benzoyl DMA Adduct
Steric and electronic differences shift nitrosocarbonyl reactivity and regiochemistry outcomes.
Angeli's Salt (HNO Donor)
Hydrolytic nitroxyl release does not transfer an acyl nitroso moiety; cannot be used for C–N bond construction.

Quantitative Evidence for the N-Acetyl DMA Adduct


Thermal Half-Life and Dissociation Kinetics

The N-acetyl DMA adduct undergoes clean first-order thermal dissociation in benzene at 60 °C to release nitrosocarbonylmethane, as evidenced by the first-order release of 9,10-dimethylanthracene [1]. In contrast, the N-benzoyl analog (6; R = PhCO) decomposes under the same conditions with a different rate profile, allowing kinetic selection of the precursor based on the desired nitrosocarbonyl [1]. Direct rate constants are reported in the primary literature for both adducts, enabling precise thermal programming.

Dissociation Kinetics
Head-to-head
Distinct first-order rate constants at 60 °C in benzene
Enables thermal programming of nitrosocarbonyl release
Exact k values: Kirby & Sweeny (1981)
Nitrosocarbonyl Transfer Thermal Retro-Diels-Alder Kinetics

Allylic Amidation Yield vs. Oxidative Methods

When thermally dissociated in the presence of olefins, the N-acetyl adduct delivers nitrosocarbonylmethane for intermolecular ene reactions, producing N-alkylhydroxamic acids in moderate to high yields [1]. This stands in contrast to oxidative generation methods (e.g., periodate oxidation of acetohydroxamic acid), which can over-oxidize sensitive alkenes or produce side products [2].

Allylic Amidation Yield
Cross-study
Thermal method avoids oxidative side reactions
Supports oxidation-sensitive substrate tolerance
15–30% yield improvement reported for sensitive substrates
Allylic Amidation Ene Reaction Synthetic Yield

Chemoselective Trapping with DPIBF

The N-acetyl adduct (6; R = Ac) reacts cleanly with 1,3-diphenylisobenzofuran (DPIBF) in benzene at 80 °C to give the O-acetyloxime of 1,2-dibenzoylbenzene, presumably via an intermediate N-acetylnitrone [1]. The related N-benzoyl adduct yields the corresponding N-benzoyl cycloadduct under the same conditions, but the acetyl derivative exhibits a cleaner profile with fewer side products due to the smaller steric demand and higher electrophilicity of nitrosocarbonylmethane [1].

DPIBF Trapping
Head-to-head
Clean conversion to O-acetyloxime; fewer side products vs N-benzoyl
Supports high-purity nitrosocarbonyl product generation
Product ratios: Kirby & Sweeny (1981)
Nitrosocarbonyl Trapping Isobenzofuran Chemoselectivity

Ene Reaction Regioselectivity vs. N-Benzoyl Analog

The small acetyl group of the target adduct generates nitrosocarbonylmethane, which exhibits kinetic control in intermolecular ene reactions, leading to predictable ene adduct regiochemistry [1]. In contrast, the bulkier nitrosocarbonylbenzene derived from the N-benzoyl analog often gives mixtures of regioisomers due to increased steric interactions [2]. This difference is consistently observed across multiple olefin classes (terminal, 1,2-disubstituted, trisubstituted).

Ene Regioselectivity
Class-level
Nitrosocarbonylmethane: generally >85:15 regioselectivity for less substituted ene product
May simplify purification and improve atom economy
Class-level estimate; validate for specific olefin
Regioselectivity Nitrosocarbonyl Ene Reaction Steric Effects

Recommended Application Scenarios


Synthesis of Oxidation-Sensitive N-Alkylhydroxamic Acids

When the target hydroxamic acid contains an oxidation-prone functionality (e.g., styrene, allylic alcohol), thermal generation of nitrosocarbonylmethane from the N-acetyl adduct avoids the oxidative degradation observed with periodate-based methods [1]. The adduct is simply heated with the olefin at 60–80 °C in benzene, and the product is isolated by removal of the DMA byproduct.

Mechanistic Studies of Nitrosocarbonyl Ene Reactions

The clean, first-order decomposition kinetics of the N-acetyl DMA adduct make it the preferred precursor for physical-organic investigations. Researchers can directly correlate reaction rates with nitrosocarbonyl concentration without interference from oxidant-derived radicals or competing pathways [2].

Construction of Spiro and Fused Bicyclic N-Heterocycles

The predictable regiochemistry and high electrophilicity of nitrosocarbonylmethane, liberated thermally from the N-acetyl adduct, enable efficient intramolecular ene cyclizations to form spiro and fused bicyclic nitrogen-containing ring systems [1]. The absence of external oxidants simplifies the workup and improves functional-group tolerance.

Application
Selection Property
Validation Focus
Oxidation-Sensitive Hydroxamic Acids
Oxidant-free nitrosocarbonyl generation
Substrate tolerance under thermal conditions
Mechanistic Ene Reaction Studies
Defined first-order dissociation kinetics
Kinetic purity of nitrosocarbonyl release
Spiro/Bicyclic N-Heterocycles
Regioselective enophile release
Cyclization regioselectivity and functional group tolerance
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